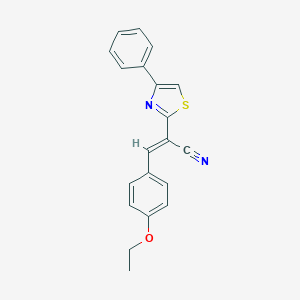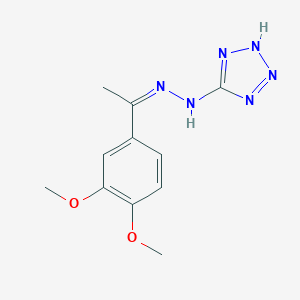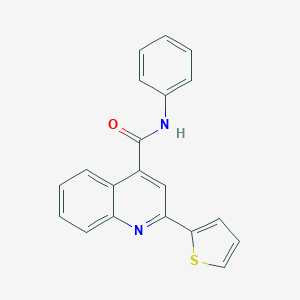
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Benzoylation: The benzoylamino group is introduced through the reaction of the amine with benzoyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Bases: Pyridine, sodium hydroxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
Reduction: Ethyl 2-(benzoylamino)-5-amino-4-phenyl-3-thiophenecarboxylate.
Substitution: Various acyl-substituted derivatives.
Hydrolysis: 2-(Benzoylamino)-5-nitro-4-phenyl-3-thiophenecarboxylic acid.
Scientific Research Applications
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its thiophene core.
Biological Research: The compound is used in the study of enzyme inhibition and protein binding interactions.
Material Science: Thiophene derivatives are explored for their use in organic semiconductors and photovoltaic cells.
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzoylamino group may enhance binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: These compounds share the benzoylamino group and exhibit similar biological activities.
Piperidine Derivatives: These compounds have a different core structure but are also used in medicinal chemistry for their biological activities.
Uniqueness
Ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene core with benzoylamino and nitro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research.
Properties
Molecular Formula |
C20H16N2O5S |
|---|---|
Molecular Weight |
396.4g/mol |
IUPAC Name |
ethyl 2-benzamido-5-nitro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-15(13-9-5-3-6-10-13)19(22(25)26)28-18(16)21-17(23)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,23) |
InChI Key |
DVSONIDVAMSNSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B420917.png)
![3-[3-(trichloromethyl)phenyl]-2-{2-[4-(trichloromethyl)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B420918.png)






![3-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-2H-CHROMEN-2-YLIDENE]AMINO}BENZONITRILE](/img/structure/B420939.png)
![3-Phenyliminobenzo[f]chromene-2-carboxamide](/img/structure/B420940.png)


![Diethyl 3-amino-4-[(4-bromophenyl)hydrazono]-2-cyano-2-pentenedioate](/img/structure/B420944.png)
![5,7-Dimethyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B420945.png)
